2-(4-chlorophenoxy)-1-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-1-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one is an intricate molecule known for its application in various scientific research areas, including chemistry, biology, and medicine. The structure of this compound combines a chlorophenyl group, a triazolopyridazine core, and a piperazine ring, contributing to its diverse reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one typically involves multi-step organic reactions. The general route involves:
Formation of the triazolopyridazine core via cyclization reactions.
Substitution of the chlorophenyl group through nucleophilic aromatic substitution.
Attachment of the piperazine ring under mild reaction conditions, often requiring catalysts to enhance the reaction efficiency.
Industrial Production Methods
On an industrial scale, the production process emphasizes the scalability and cost-efficiency of the synthetic pathway. High-yield reactions, stringent purification steps, and the use of environmentally benign solvents are prioritized to ensure the compound's purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-1-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: : Typically involves reagents like potassium permanganate or hydrogen peroxide to form oxygenated derivatives.
Reduction: : Utilizes agents such as sodium borohydride or lithium aluminum hydride to reduce specific moieties.
Substitution: : Frequently occurs on the piperazine ring or the chlorophenyl group, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: : Alkyl halides, strong bases like sodium hydride, solvents such as dimethylformamide (DMF).
Major Products
The reactions yield various derivatives, each with unique functional properties. For instance, oxidation products may include hydroxylated versions, while substitution reactions can lead to diverse alkylated or functionalized analogs.
Scientific Research Applications
2-(4-chlorophenoxy)-1-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one is significant in:
Chemistry: : As a precursor for synthesizing more complex molecules or studying reaction mechanisms.
Biology: : Inhibitor studies or as a probe in biochemical assays.
Medicine: : Potential therapeutic agent, subject to research for activity against certain diseases.
Industry: : Component in developing advanced materials or chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways: : It may inhibit enzyme activity, modulate receptor binding, or interfere with nucleic acid processes, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-1-(4-piperazin-1-yl)ethan-1-one: : Lacks the triazolopyridazine core.
1-{4-[3-(4-chlorophenoxy)-1-cyclopropyl]piperazin-1-yl}ethanone: : Different ring structures and substitution patterns.
3-(4-chlorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one: : Variation in alkyl chain length and substitution.
Uniqueness
The combination of the chlorophenyl group, triazolopyridazine core, and piperazine ring imparts a distinctive reactivity profile and functionality, making it uniquely versatile for diverse scientific research applications.
That's the lowdown on 2-(4-chlorophenoxy)-1-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one. Quite the mouthful, right? But packed with potential.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O2/c21-15-3-5-16(6-4-15)29-13-19(28)26-11-9-25(10-12-26)18-8-7-17-22-23-20(14-1-2-14)27(17)24-18/h3-8,14H,1-2,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDSATBRLNNLQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.